H-Arg(NO2)-obzl P-tosylate
CAS No.: 10342-07-1
Cat. No.: VC21546311
Molecular Formula: C20H27N5O7S
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10342-07-1 |
|---|---|
| Molecular Formula | C20H27N5O7S |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |
| Standard InChI Key | DUIFZPVSNBDNLZ-MERQFXBCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification and Nomenclature
H-Arg(NO2)-obzl P-tosylate, registered under CAS number 10342-07-1, is formally known as benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid by IUPAC standards . This compound has numerous synonyms in scientific literature, including:
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Nω-Nitro-L-arginine benzyl ester 4-toluenesulfonate salt
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NG-Nitro-L-arginine benzyl ester monotosylate
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H-Arg(NO2)-OBzl p-tosylate salt
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H-Arg(NO2)-OBzl TOS
The molecular formula of this compound is C20H27N5O7S with a molecular weight of 481.5 g/mol . It consists of two component compounds: p-Toluenesulfonic acid (CID 6101) and N(w)-nitroarginine benzyl ester (CID 151475) .
Structural Features
H-Arg(NO2)-obzl P-tosylate possesses a complex structure characterized by:
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An L-arginine backbone with a nitro group attached to the guanidino function
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A benzyl ester protecting group at the carboxyl terminus
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A p-toluenesulfonic acid component forming the salt
The chemical structure can be identified through various standard identifiers:
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Standard InChI: InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
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Standard InChIKey: DUIFZPVSNBDNLZ-MERQFXBCSA-N
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Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NN+[O-])N
Physical and Chemical Properties
Chemical Reactivity
The compound features several reactive functional groups:
Synthesis and Production
Synthetic Routes
The synthesis of H-Arg(NO2)-obzl P-tosylate involves multiple reaction steps and careful control of conditions. A generalized synthetic approach may include:
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Protection of the α-amino group of L-arginine
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Nitration of the guanidino group to introduce the nitro functionality
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Benzyl esterification of the carboxyl group
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Deprotection of the α-amino group
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Salt formation with p-toluenesulfonic acid
This sequential process requires careful control of reaction conditions to achieve high yield and purity, while avoiding racemization or unwanted side reactions.
Applications in Research
Peptide Synthesis Applications
Comparative Analysis with Related Compounds
Position Among Arginine Derivatives
H-Arg(NO2)-obzl P-tosylate belongs to a family of protected arginine derivatives used in peptide chemistry. When compared to other arginine protecting strategies:
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Unlike derivatives with Boc protection on a single ν-nitrogen, the nitro group provides more complete masking of the guanidino function's nucleophilicity
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Compared to derivatives with dual Boc protection (on both ν-nitrogens), the nitro-modified arginine may offer advantages in terms of reactivity and steric considerations
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In the context of arene sulfonyl-based arginine protecting groups (including Tos, Mts, Mtr, Pmc, and Pbf), the tosylate salt formation provides enhanced stability and handling properties
Advantages and Limitations
The use of H-Arg(NO2)-obzl P-tosylate offers several advantages:
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Effective blocking of the guanidino side chain reactivity
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Compatibility with various coupling strategies in peptide synthesis
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Stability during storage and handling due to the tosylate salt formation
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